molecular formula C18H19ClN4 B5602688 N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine

N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine

Cat. No. B5602688
M. Wt: 326.8 g/mol
InChI Key: DIVHNASUCKLCEI-UVPZNFJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and neuroscience. This compound is also known as CPP-115 and is a potent inhibitor of an enzyme called GABA aminotransferase (GABA-AT), which is involved in the metabolism of gamma-aminobutyric acid (GABA).

Mechanism of Action

The mechanism of action of CPP-115 involves the inhibition of GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA, which can lead to increased inhibition of neuronal activity and reduced excitability. This can help to reduce seizures and other neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to have several biochemical and physiological effects. It increases the levels of GABA in the brain, which can lead to increased inhibition of neuronal activity. It has also been shown to reduce glutamate levels, which can help to reduce excitotoxicity and neuronal damage. CPP-115 has been shown to have a good safety profile and does not have significant side effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in various physiological and pathological conditions. It has also been shown to have a good safety profile and does not have significant side effects at therapeutic doses.
One limitation of CPP-115 is that it is not very water-soluble, which can make it difficult to use in some types of experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on CPP-115. One area of focus is the development of more water-soluble analogs of CPP-115 that can be used in a wider range of experiments. Another area of focus is the development of more potent and selective inhibitors of GABA-AT that can be used in the treatment of epilepsy and other neurological disorders.
There is also potential for the use of CPP-115 in the treatment of other conditions such as anxiety, depression, and sleep disorders. Further research is needed to determine the safety and efficacy of CPP-115 in these applications.
In conclusion, CPP-115 is a promising compound with potential applications in various areas of scientific research. Its inhibition of GABA-AT makes it a useful tool for studying the role of GABA in various physiological and pathological conditions. Further research is needed to determine its safety and efficacy in the treatment of neurological disorders and other conditions.

Synthesis Methods

The synthesis of CPP-115 involves the reaction of 2-chloro-3-phenylacrylonitrile with 2-pyridylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain CPP-115 in its hydrochloride salt form. This synthesis method has been optimized to produce high yields of pure CPP-115 with minimal impurities.

Scientific Research Applications

CPP-115 has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of focus is its use in the treatment of epilepsy. GABA is an important neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can help to reduce seizures. Several studies have shown that CPP-115 has anticonvulsant properties and can effectively reduce seizures in animal models of epilepsy.
Another area of research is the potential use of CPP-115 in the treatment of addiction. GABA is also involved in the regulation of reward pathways in the brain, and increasing GABA levels can help to reduce drug cravings and addiction-related behaviors. CPP-115 has been shown to reduce alcohol consumption in animal models of alcohol addiction and may have potential as a treatment for other types of addiction as well.

properties

IUPAC Name

(Z)-2-chloro-3-phenyl-N-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c19-17(14-16-6-2-1-3-7-16)15-21-23-12-10-22(11-13-23)18-8-4-5-9-20-18/h1-9,14-15H,10-13H2/b17-14-,21-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVHNASUCKLCEI-UVPZNFJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC(=CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)N=C/C(=C/C3=CC=CC=C3)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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